molecular formula C12H20O4 B14486135 7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid CAS No. 65830-43-5

7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid

Katalognummer: B14486135
CAS-Nummer: 65830-43-5
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: AAUDADHSQMXVGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydroxy group, an oxabicyclohexane ring, and a heptanoic acid chain, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid typically involves the formation of the oxabicyclohexane ring through a (3 + 2) annulation reaction. This process can be achieved by reacting cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, resulting in good yields of the desired bicyclic scaffold.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This intermediate can then undergo further reactions to form the oxabicyclohexane ring and subsequently the heptanoic acid chain.

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxabicyclohexane ring can be reduced to form a more saturated bicyclic structure.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the oxabicyclohexane ring can produce a more saturated bicyclic compound.

Wissenschaftliche Forschungsanwendungen

7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Its unique structure makes it a useful tool for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound’s potential biological activity is being explored for therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and oxabicyclohexane ring are key functional groups that enable the compound to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid is unique due to its combination of a hydroxy group, an oxabicyclohexane ring, and a heptanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

65830-43-5

Molekularformel

C12H20O4

Molekulargewicht

228.28 g/mol

IUPAC-Name

7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid

InChI

InChI=1S/C12H20O4/c13-9-7-10-12(16-10)8(9)5-3-1-2-4-6-11(14)15/h8-10,12-13H,1-7H2,(H,14,15)

InChI-Schlüssel

AAUDADHSQMXVGX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C2C1O2)CCCCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.